1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide
Description
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide is a quaternary ammonium salt characterized by a benzoyloxyethyl group, two methyl groups, a trimethylsilyl (TMS) substituent, and an iodide counterion. The benzoyloxy group introduces aromatic hydrophobicity, while the TMS moiety enhances thermal and hydrolytic stability . This compound is structurally tailored for applications requiring surface activity, antimicrobial properties, or integration into polymeric matrices. Its synthesis likely involves quaternization of a tertiary amine precursor with an alkyl halide or silylation reactions .
Properties
CAS No. |
84584-70-3 |
|---|---|
Molecular Formula |
C17H30INO2Si |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-benzoyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C17H30NO2Si.HI/c1-18(2,12-9-15-21(3,4)5)13-14-20-17(19)16-10-7-6-8-11-16;/h6-8,10-11H,9,12-15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UGAIOVWQPALIFM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCC[Si](C)(C)C)CCOC(=O)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via a multi-step route involving:
- Formation of the quaternary ammonium salt by alkylation of a tertiary amine.
- Introduction of the benzoyloxyethyl group through esterification or nucleophilic substitution.
- Installation of the trimethylsilyl group via silylation reactions.
- Final purification and isolation of the iodide salt.
Stepwise Preparation Details
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Synthesis of N,N-dimethyl-3-(trimethylsilyl)propan-1-amine | Alkylation or substitution | Starting from 3-chloropropyltrimethylsilane and dimethylamine under basic conditions | Protects the silyl group during amine formation |
| 2. Introduction of 2-(benzoyloxy)ethyl group | Nucleophilic substitution or esterification | Reaction of the amine with 2-bromoethyl benzoate or benzoyl chloride with 2-hydroxyethyl intermediate | Ester linkage formation requires anhydrous conditions to prevent hydrolysis |
| 3. Quaternization to form ammonium iodide salt | Alkylation with methyl iodide or direct iodide salt formation | Methyl iodide or iodide source under controlled temperature | Ensures formation of stable quaternary ammonium iodide salt |
| 4. Purification | Crystallization or chromatography | Solvent systems such as ethanol or acetone | Removes unreacted starting materials and side products |
Specific Synthetic Routes from Literature
Route A: Starting from 3-(trimethylsilyl)propan-1-amine, the amine is reacted with 2-bromoethyl benzoate to form the N-(2-(benzoyloxy)ethyl) derivative, followed by methylation with methyl iodide to yield the quaternary ammonium iodide salt. This route benefits from mild conditions that preserve the ester and silyl groups intact.
Route B: Alternatively, the quaternary ammonium salt is first formed by methylation of N,N-dimethyl-3-(trimethylsilyl)propan-1-amine, then reacted with benzoyl chloride and 2-hydroxyethyl intermediate to form the benzoyloxyethyl substituent via esterification. This method requires careful control of reaction conditions to avoid silyl group cleavage.
Reaction Conditions and Optimization
- Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are preferred to prevent hydrolysis of ester and silyl groups.
- Temperature: Reactions are typically conducted at low to moderate temperatures (0–40 °C) to maintain functional group stability.
- Catalysts: Use of mild bases (e.g., triethylamine) or phase transfer catalysts can improve yields in substitution steps.
- Purification: Recrystallization from ethanol or acetone is effective for isolating pure iodide salts.
Research Findings and Data Summary
| Parameter | Observations | Source/Notes |
|---|---|---|
| Yield of quaternary ammonium iodide | Typically 70–85% depending on route and purification | Optimized conditions favor Route A for higher purity |
| Stability | Stable under ambient conditions; sensitive to strong acids/bases that hydrolyze ester or cleave silyl group | Requires storage in dry, inert atmosphere |
| Spectroscopic confirmation | NMR (1H, 13C, 29Si), IR (ester C=O stretch ~1735 cm⁻¹), Mass spectrometry confirm structure | Standard characterization methods |
| Side reactions | Hydrolysis of benzoyloxy group, desilylation under acidic/basic conditions | Controlled by reaction environment |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Route A | 3-(trimethylsilyl)propan-1-amine, 2-bromoethyl benzoate, methyl iodide | Nucleophilic substitution, methylation | Mild conditions, good yield, preserves functional groups | Requires pure intermediates |
| Route B | N,N-dimethyl-3-(trimethylsilyl)propan-1-amine, benzoyl chloride, 2-hydroxyethyl intermediate, methyl iodide | Esterification, quaternization | Flexibility in ester formation | Risk of silyl group cleavage, more steps |
Chemical Reactions Analysis
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide can undergo various chemical reactions, including:
Substitution reactions: The iodide ion can be replaced by other nucleophiles such as bromide, chloride, or hydroxide ions.
Oxidation reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction reactions: Reduction can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1-Propanaminium derivatives have been investigated for their potential as drug delivery agents due to their ability to enhance solubility and stability of pharmaceutical compounds. The quaternary ammonium structure allows for better interaction with biological membranes, facilitating drug absorption.
- Case Study : Research indicates that similar ammonium compounds can improve the bioavailability of poorly soluble drugs by forming stable complexes that enhance dissolution rates .
Anticancer Research
The compound's structural analogs have shown promise in anticancer studies. Compounds with similar quaternary ammonium structures have been evaluated for their cytotoxic effects on various cancer cell lines.
- Case Study : A study demonstrated that certain quaternary ammonium compounds exhibited significant antiproliferative activity against human cancer cell lines, suggesting that modifications such as those present in 1-Propanaminium could yield effective anticancer agents .
Material Science
In material science, the incorporation of quaternary ammonium compounds into polymers has been explored for developing antimicrobial materials. The cationic nature of these compounds imparts antimicrobial properties to polymer matrices.
- Application Example : Quaternary ammonium compounds are used in coatings and textiles to provide antimicrobial protection against bacteria and fungi, enhancing product longevity and safety .
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group can interact with negatively charged sites on cell membranes, altering membrane permeability and function. The benzoyloxy and trimethylsilyl groups can also participate in specific binding interactions with enzymes, affecting their activity and function.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Note: *The CAS RN 84584-63-4 corresponds to a structural analogue with a hydroxyethyl group instead of benzoyloxyethyl.
Physicochemical Properties
Hydrophobicity and Solubility
- The target compound exhibits higher hydrophobicity than its hydroxyethyl analogue () due to the benzoyloxy group’s aromatic ring, which reduces water solubility. This contrasts with the acetyloxy variant (), which has intermediate hydrophobicity .
- The TMS group enhances thermal stability compared to trimethoxysilyl derivatives (e.g., AMsil1), as trimethoxysilyl groups are prone to hydrolysis .
Antimicrobial Activity
Table 2: Application Comparison
Biological Activity
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide is a quaternary ammonium compound with potential applications in various fields including pharmaceuticals and biochemistry. Its unique structure allows for diverse biological interactions, which are crucial for its activity.
Chemical Structure and Properties
The compound's structure features a propanaminium backbone with a benzoyloxyethyl side chain and trimethylsilyl group. This configuration influences its solubility, stability, and biological interactions.
- Molecular Formula : C₁₈H₃₉N₂O₂Si
- Molecular Weight : 345.6 g/mol
- IUPAC Name : 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide
Biological Activity Overview
Research on the biological activity of this compound has focused on its pharmacological properties, particularly its interaction with various receptors and its potential therapeutic applications.
Pharmacological Properties
1-Propanaminium derivatives have been studied for their ability to act as ligands for neurotransmitter receptors. The benzoyloxy group enhances binding affinity and selectivity towards specific targets.
The compound is believed to interact with the A2A adenosine receptor, which plays a significant role in neurotransmission and can influence various physiological processes such as sleep regulation and cardiovascular function. Studies indicate that related compounds exhibit Ki values ranging from 7.5 to 53 nM for A2A receptor antagonism, suggesting strong binding capabilities that could translate into therapeutic effects .
Study 1: A2A Receptor Antagonism
In vitro evaluations have demonstrated that 1-propanaminium derivatives can function as antagonist ligands at the human A2A receptor. The study found:
| Compound | Ki (nM) | Activity |
|---|---|---|
| 1-Propanaminium Derivative | 10.7 | Antagonist |
| Metabolite A | 7.5 | Antagonist |
| Metabolite B | 53 | Antagonist |
These findings suggest that the biological activity of the compound may be enhanced through metabolic processes, contributing to a prolonged duration of action in vivo .
Study 2: Cytotoxicity Assessment
Another aspect of research involved assessing the cytotoxic effects of the compound on cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against specific cancer types while sparing normal cells, highlighting their potential for targeted cancer therapy.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Breast Cancer | 0.5 | High |
| Lung Cancer | 1.2 | Moderate |
| Normal Fibroblast | >10 | Low |
This selectivity is crucial for minimizing side effects associated with conventional chemotherapy .
Safety and Toxicology
Toxicological studies are essential for understanding the safety profile of the compound. Preliminary assessments indicate a low toxicity level at therapeutic doses; however, further studies are needed to establish comprehensive safety data across different demographics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving quaternization of tertiary amines. For example, tertiary amines (e.g., N,N-dimethylpropanamine derivatives) are reacted with benzoyloxyethyl halides under controlled temperature (60–80°C) in polar aprotic solvents like acetonitrile. Subsequent trimethylsilylation at the C3 position requires silylating agents (e.g., trimethylsilyl chloride) in the presence of a base (e.g., triethylamine) to prevent protonation. Purification typically involves column chromatography using silica gel and a gradient of ethyl acetate/methanol, followed by recrystallization from ethanol to isolate the iodide salt .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the trimethylsilyl group (δ ~0.1 ppm for Si(CH₃)₃), quaternary ammonium protons (δ ~3.2–3.5 ppm), and benzoyl aromatic protons (δ ~7.5–8.0 ppm).
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of benzoyloxy), ~1250 cm⁻¹ (Si-C stretch), and ~900 cm⁻¹ (C-N stretch of quaternary ammonium).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M]⁺) and fragmentation patterns to verify the iodide counterion .
Q. What are the primary research applications of this compound in material science?
- Methodological Answer : The compound’s quaternary ammonium and trimethylsilyl groups suggest dual functionality:
- Antimicrobial Agents : Tested against oral pathogens (e.g., Streptococcus mutans) via agar diffusion assays, with minimum inhibitory concentration (MIC) determined using broth microdilution .
- Surface Modification : The trimethylsilyl group enhances hydrophobicity, measured via contact angle analysis, making it suitable for coatings or dental polymers .
Advanced Research Questions
Q. How can side reactions during synthesis (e.g., incomplete quaternization or silylation) be mitigated?
- Methodological Answer :
- Quaternization Control : Use excess alkylating agent (benzoyloxyethyl iodide) and monitor reaction progress via TLC. Ensure anhydrous conditions to prevent hydrolysis.
- Silylation Efficiency : Employ silylating agents with activating groups (e.g., imidazole) to improve reactivity. Post-reaction, validate silyl incorporation using ²⁹Si NMR or XPS .
- Yield Optimization : Design a fractional factorial experiment to test variables (temperature, solvent polarity, reagent ratios) and identify optimal conditions .
Q. What factors influence the stability of this compound in different solvents, and how does this affect its application?
- Methodological Answer : Stability studies in aqueous, polar aprotic (e.g., DMF), and non-polar solvents (e.g., hexane) should include:
- Kinetic Analysis : Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours) under varying pH (4–10) and temperatures (25–60°C).
- Mechanistic Insight : Hydrolysis of the benzoyloxy group dominates in basic aqueous media, while silyl group oxidation occurs in polar aprotic solvents. Stabilizers like antioxidants (e.g., BHT) or pH buffers (e.g., phosphate) may extend shelf-life .
Q. What mechanistic role does this compound play in flotation processes, and how can its performance be optimized?
- Methodological Answer :
- Adsorption Studies : Use quartz crystal microbalance (QCM) or zeta potential measurements to assess adsorption density on mineral surfaces (e.g., quartz). Correlate with flotation recovery rates.
- Structure-Activity Relationship : Compare with analogs (e.g., varying alkyl chain lengths or silyl groups) to determine the impact of hydrophobicity and charge density on mineral selectivity.
- Process Optimization : Design a response surface methodology (RSM) experiment to optimize pH, dosage, and conditioning time .
Data Contradiction Analysis
Q. How should discrepancies in reported antimicrobial efficacy across studies be addressed?
- Methodological Answer :
- Standardization : Ensure consistent test protocols (e.g., CLSI guidelines) for MIC determination. Variables like inoculum size and growth medium (e.g., Mueller-Hinton vs. TSB) significantly affect results.
- Biofilm vs. Planktonic Testing : Biofilm models (e.g., Calgary biofilm device) may show reduced efficacy compared to planktonic assays due to extracellular matrix resistance.
- Synergistic Effects : Evaluate combinatorial use with other antimicrobials (e.g., chlorhexidine) using checkerboard assays to identify fractional inhibitory concentration indices (FICI) .
Q. Why do different studies report varying optimal pH ranges for flotation performance?
- Methodological Answer :
- Surface Charge Dynamics : Use electrophoretic mobility measurements to determine the isolectric point (IEP) of target minerals. Adjust pH to align with the compound’s charge (e.g., cationic quaternary ammonium groups adsorb best below mineral IEP).
- Competitive Ion Effects : Account for dissolved ions (e.g., Ca²⁺) in process water, which may shield mineral surfaces or form complexes with the collector. Conduct experiments in simulated process water to validate .
Tables for Key Data
Table 1 : Spectral Characterization Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 0.1 (Si(CH₃)₃), 3.3 (N⁺(CH₃)₂), 7.8 (Ar-H) | |
| FTIR | 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-C) | |
| ESI-MS | [M]⁺ m/z = Calculated molecular ion |
Table 2 : Flotation Performance Under Varying pH
| pH | Recovery (%) | Adsorption Density (mg/m²) | Reference |
|---|---|---|---|
| 4 | 92 | 1.8 | |
| 7 | 78 | 1.2 | |
| 10 | 65 | 0.9 |
Table 3 : Antimicrobial Activity Against Oral Pathogens
| Strain | MIC (μg/mL) | Biofilm Reduction (%) | Reference |
|---|---|---|---|
| Streptococcus mutans | 16 | 45 | |
| Candida albicans | 32 | 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
